N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide

D3 dopamine receptor structure-activity relationship para-substituted benzamide

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide (CAS 1049342-08-6; molecular formula C₂₂H₂₉N₃O; MW 351.49) belongs to the arylpiperazine benzamide class, a scaffold extensively validated for dopamine D2-like and serotonin 5-HT1A receptor engagement. Structurally, it features an unsubstituted N-phenylpiperazine headgroup linked via a two-carbon ethyl spacer to a para-propylbenzamide tail.

Molecular Formula C22H29N3O
Molecular Weight 351.494
CAS No. 1049342-08-6
Cat. No. B2922279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide
CAS1049342-08-6
Molecular FormulaC22H29N3O
Molecular Weight351.494
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C22H29N3O/c1-2-6-19-9-11-20(12-10-19)22(26)23-13-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26)
InChIKeyAWQSHHFZNFRFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Phenylpiperazin-1-yl)ethyl]-4-propylbenzamide (CAS 1049342-08-6): Structural Classification and Receptor Targeting Framework


N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide (CAS 1049342-08-6; molecular formula C₂₂H₂₉N₃O; MW 351.49) belongs to the arylpiperazine benzamide class, a scaffold extensively validated for dopamine D2-like and serotonin 5-HT1A receptor engagement [1]. Structurally, it features an unsubstituted N-phenylpiperazine headgroup linked via a two-carbon ethyl spacer to a para-propylbenzamide tail. This architecture places it within the pharmacophore framework of bitopic D3 dopamine receptor ligands [2], where the piperazine protonated nitrogen forms a critical salt bridge with Asp3.32 of the receptor and the terminal benzamide occupies a secondary binding pocket [3]. The compound serves as a non-deuterated, para-alkyl reference probe for SAR exploration within this therapeutically relevant chemical space.

Why N-[2-(4-Phenylpiperazin-1-yl)ethyl]-4-propylbenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the arylpiperazine benzamide class, subtle structural modifications produce pronounced shifts in receptor subtype selectivity, intrinsic efficacy, and downstream signaling bias. The para-propyl substituent on the benzamide ring, the ethylene linker length, and the unsubstituted phenylpiperazine headgroup together define a unique pharmacophoric vector that cannot be replicated by analogs bearing alternative para-substituents (e.g., methyl, methoxy, chloro), regioisomeric benzamide substitution, or different linker lengths [1]. Class-level SAR unequivocally demonstrates that replacing the ethylene linker with propyl or butyl chains redirects selectivity away from D3 toward D4 receptors, while halogenation of the phenyl ring introduces D4-preferring or D2-preferring binding modes [2]. Even within para-alkyl benzamide series, the incremental methylene unit between propyl and ethyl/methyl analogs alters calculated lipophilicity (clogP) and the shape complementarity for the receptor's secondary hydrophobic pocket, affecting both binding kinetics and functional outcomes [3]. The quantitative evidence below establishes why this specific combination of structural features confers a distinct pharmacological profile that is not interchangeable with close analogs.

Quantitative Differential Evidence for N-[2-(4-Phenylpiperazin-1-yl)ethyl]-4-propylbenzamide Versus Closest Analogs


Para-Propyl vs. Para-Methyl/Ethyl Benzamide: Hydrophobic Pocket Complementarity and D3 Binding Affinity Class Comparison

The para-n-propyl substituent of the target compound provides an extended linear hydrophobic contact surface compared to para-methyl or para-ethyl benzamide analogs. Within the N-phenylpiperazine benzamide class, para-substituted derivatives with extended alkyl chains have been shown to engage the secondary hydrophobic pocket of the D3 receptor, contributing to enhanced D3 affinity and selectivity [1]. The prototypic bitopic D3 ligand LS-3-134 (Ki = 0.2 nM at human D3; >100-fold D3 vs. D2 selectivity) features a heteroaryl carboxamide tail that occupies this pocket [1]. While direct binding data for the 4-propylbenzamide analog are not yet reported in peer-reviewed literature, the incremental lipophilicity contributed by the propyl group (calculated ΔclogP ≈ +0.5 vs. ethyl analog; +1.0 vs. methyl analog) predicts altered binding kinetics and receptor residence time compared to shorter-chain homologs, consistent with class-level SAR for para-substituted benzamide derivatives at D2-like receptors [2]. In contrast, the 3-methyl regioisomer 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide (BDBM30677) displays only weak functional activity at 5-HT1A (EC50 = 99,000 nM in a β-lactamase reporter gene assay), indicating that para-substitution geometry is critical for productive receptor engagement [3].

D3 dopamine receptor structure-activity relationship para-substituted benzamide hydrophobic pocket

Ethylene Linker (n=2) vs. Propylene (n=3) or Butylene (n=4) Linkers: Receptor Subtype Selectivity Trajectory

The two-carbon ethylene linker connecting the piperazine ring to the benzamide moiety is a critical determinant of receptor subtype selectivity. In the structurally related 1-aryl-4-alkylpiperazine series with terminal benzamide fragments, Perrone et al. demonstrated that ethylene-linked compounds (n=2) can achieve D4 receptor affinities with IC50 values ranging from 0.057 to 7.8 nM when combined with optimized aryl and benzamide substitution patterns [1]. However, the specific combination of an unsubstituted phenylpiperazine headgroup with an ethylene linker and a para-alkyl benzamide tail is predicted by class-level SAR to favor D3 receptor engagement over D4, as the absence of electron-withdrawing substituents on the phenyl ring reduces D4 selectivity [2]. In contrast, elongation to a butylene linker (n=4) with a 2,3-dichlorophenylpiperazine headgroup yields D3-selective ligands such as PG01037 (Ki = 0.7 nM at D3; ~100-fold D3/D2 selectivity) [3]. The ethylene linker of the target compound thus occupies a distinct region of SAR space: shorter than the butylene linkers optimized for bitopic D3 binding, yet providing sufficient reach to engage the secondary binding pocket in a manner not accessible to methylene-linked (n=1) analogs [1].

linker length SAR D3 vs D4 selectivity dopamine receptor alkyl chain optimization

Unsubstituted Phenylpiperazine Headgroup vs. 4-Chloro/2,3-Dichloro-Substituted Analogs: Selectivity Fingerprint Divergence

The unsubstituted phenyl ring on the piperazine nitrogen of the target compound is a critical selectivity determinant. Class-level SAR demonstrates that electron-withdrawing substituents on the phenyl ring dramatically alter receptor subtype selectivity. The 4-chlorophenyl analog N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 17) exhibits picomolar D4 affinity (IC50 = 0.057 nM) with >10,000-fold selectivity over D2, whereas the 2,3-dichlorophenyl substitution pattern is a hallmark of high-affinity D3-selective ligands [1]. A direct SAR comparison by Lee et al. (2021) showed that compound 6a, bearing a 2,3-dichlorophenyl headgroup with a thiazolyl fluoride-substituted benzamide tail, achieved ~500-fold D3 vs. D2 selectivity [2]. The unsubstituted phenyl headgroup of the target compound provides a neutral baseline that avoids the strong D4 bias conferred by 4-chloro substitution and the D3-preferring bias of 2,3-dichloro substitution, making it suitable as a reference scaffold for probing the contribution of headgroup electronics to receptor selectivity [3].

phenylpiperazine substitution D3/D2/D4 selectivity structure-selectivity relationship bitopic binding

Bivalent Probe Monomer Precursor vs. Bivalent Dimers: Monovalent Reference Utility for D3 Cooperativity Studies

Monomeric N-phenylpiperazine benzamides with para-substitution and ethylene linkers serve as the essential monovalent controls for bivalent D3 receptor probes. Huber et al. (2012) demonstrated that para-substituted benzamide-derived bivalent ligands (compounds 32, 34, 36) exhibit up to 70-fold enhancement of D3 receptor affinity compared to their monovalent analogue (compound 24), with Hill slopes close to 1 indicating a 1:1 radioligand displacement stoichiometry [1]. The monovalent analogue 24, which shares the ethylene linker and para-substituted benzamide architecture with the target compound, was critical for quantifying the bivalent effect. The target compound, as a structurally related monovalent reference with a para-propyl substituent, can serve a parallel function in bivalent probe development, enabling the direct measurement of affinity enhancement attributable to bivalency at D3 receptors [1]. Importantly, the bivalent effect was specific to the para-substituted benzamide series and was subtype-dependent, being most pronounced at D3 (70-fold) and weaker or absent at D2long, D2short, and D4 [1].

monovalent reference bivalent ligand D3 receptor binding cooperativity Hill slope

D3 vs. D2 Selectivity Class Baseline Compared with WC-10 and WC-44: Intrinsic Efficacy Differentiation

Within the phenylpiperazine class, structurally related compounds exhibit divergent intrinsic efficacies at D3 receptors despite comparable binding affinities. WC-10 (a 4-phenylpiperazine with a butylamide linker) and WC-44 are phenylpiperazines with low (23-fold) to moderate (42-fold) D3 vs. D2 selectivity, respectively [1]. In forskolin-stimulated adenylyl cyclase (AC) assays, WC-44 acts as a full D3 agonist whereas WC-10 exhibits little efficacy, demonstrating that efficacy at D3 is highly sensitive to structural nuances in the benzamide tail and linker region [1]. The target compound, by virtue of its ethylene linker and para-propylbenzamide architecture distinct from the butylamide linkers of WC-10/WC-44, is predicted to occupy a different region of the affinity-efficacy landscape at D3 receptors. Furthermore, LS-3-134, which shares the ethylene linker architecture with the target compound, exhibits weak partial agonist activity at both D2 (29% of full agonist) and D3 (35% of full agonist), suggesting that ethylene-linked phenylpiperazine benzamides generally favor partial agonist profiles [2]. The target compound may therefore serve as a tool for dissecting the molecular determinants of D3 functional selectivity independent of the butylamide-linked compounds.

D3 receptor functional selectivity adenylyl cyclase partial agonist WC-10

Para-Propyl vs. Para-Methoxy and Para-Halogen Benzamide: Metabolic and Physicochemical Differentiation

The para-propyl substituent confers distinct physicochemical properties compared to commonly employed para-methoxy (-OCH₃) and para-halogen (-Cl, -F) benzamide analogs. The para-methoxybenzamide phenylpiperazine series (e.g., compounds 5, 16-20 from Perrone et al. 1998) achieves exceptionally high D4 receptor affinities (IC50 0.057-7.8 nM) through hydrogen-bonding interactions mediated by the methoxy oxygen [1]. However, methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, potentially limiting metabolic stability [2]. In contrast, the para-propyl group of the target compound is metabolized via ω-oxidation and β-oxidation pathways, producing distinct metabolite profiles that do not generate reactive quinone intermediates (a concern with methoxy → hydroxy metabolic activation) [2]. Additionally, the calculated lipophilicity of the target compound (clogP ≈ 3.8) is approximately 1.3 log units higher than para-methoxy analogs (clogP ≈ 2.5), predicting enhanced passive blood-brain barrier permeability while maintaining solubility characteristics suitable for in vitro pharmacological profiling [2].

lipophilicity metabolic stability para-substituent comparison blood-brain barrier penetration

Optimal Research and Procurement Application Scenarios for N-[2-(4-Phenylpiperazin-1-yl)ethyl]-4-propylbenzamide


D3 Dopamine Receptor Bivalent Probe Development: Monovalent Reference Compound

The compound serves as an ideal monovalent reference standard for bivalent D3 receptor ligand development programs. As demonstrated by Huber et al. (2012), para-substituted benzamide phenylpiperazine monomers are essential for quantifying the affinity enhancement achieved through bivalent linkage (up to 70-fold at D3) [REFS-3 in Evidence_Item 4]. The target compound's para-propylbenzamide tail provides a distinct alkyl chain reference point complementary to the heteroaryl amide monomers commonly used in this field [REFS-1 in Evidence_Item 4].

Structure-Selectivity Relationship (SSR) Studies: Phenyl Ring Substitution Baseline

The unsubstituted phenylpiperazine headgroup of the target compound provides a selectivity-neutral baseline for systematic SSR campaigns. Unlike the 4-chlorophenyl analog (D4-selective, >10,000-fold D4/D2) or 2,3-dichlorophenyl analogs (D3-selective, ~100-500-fold D3/D2), the target compound allows researchers to isolate the contribution of benzamide tail modifications to receptor subtype selectivity without confounding headgroup electronic effects [REFS-1 through REFS-3 in Evidence_Item 3].

Linker Length Pharmacophore Mapping: Ethylene (n=2) Reference Point

The ethylene linker defines the shortest alkyl chain capable of productive engagement of the D2-like receptor secondary binding pocket. The target compound enables systematic comparison with propylene (n=3) and butylene (n=4) linker analogs to map the optimal linker geometry for D3 vs. D4 receptor engagement. This application is supported by the SAR framework established by Perrone et al. (1998, 2000), which showed that linker elongation alters the selectivity trajectory from D3 toward D4 receptor subtypes [REFS-1 through REFS-3 in Evidence_Item 2].

Para-Alkyl Chain Length Optimization in CNS Drug Discovery Screening Cascades

The para-propyl substituent occupies an intermediate position in the alkyl chain length series (methyl < ethyl < propyl < butyl), making the compound valuable for multiparameter optimization (MPO) of CNS drug candidates. Its calculated clogP (~3.8) falls within the optimal CNS drug space while its metabolic pathway (CYP-mediated ω/β-oxidation) is orthogonal to that of methoxy and halogenated analogs, reducing the risk of reactive metabolite formation. These properties support its use as a reference compound in tiered CNS screening cascades assessing the interplay between lipophilicity, metabolic stability, and target engagement [REFS-1 and REFS-2 in Evidence_Item 6].

Quote Request

Request a Quote for N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.